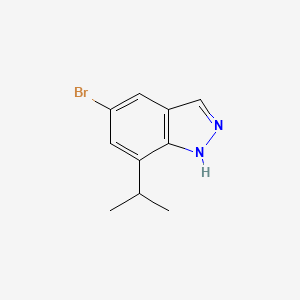

5-Bromo-7-isopropyl-1H-indazole

描述

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, featuring a bicyclic structure composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov This structural motif is of significant interest in medicinal chemistry and organic synthesis due to the wide range of biological activities exhibited by its derivatives. nih.govnih.govbenthamdirect.com The indazole scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity, making it a valuable framework in drug discovery. nih.govresearchgate.net

Indazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor activities. nih.govbenthamdirect.com The versatility of the indazole nucleus allows for the introduction of various functional groups, which can modulate the compound's biological and physicochemical properties. nih.gov This adaptability has led to the development of several clinically approved drugs and numerous compounds in clinical trials for a variety of diseases, including cancer and inflammatory conditions. nih.govbenthamdirect.comrsc.org

In organic synthesis, the indazole ring serves as a versatile building block for the construction of more complex heterocyclic systems. researchgate.net The presence of two nitrogen atoms in the pyrazole ring, along with the fused benzene ring, offers multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for high-throughput screening.

Overview of 5-Bromo-7-isopropyl-1H-indazole as a Chemical Entity and Research Subject

This compound is a specific derivative of the indazole scaffold that has garnered attention as a key intermediate and building block in chemical synthesis. Its structure is characterized by a bromine atom at the 5-position and an isopropyl group at the 7-position of the indazole ring. This particular substitution pattern makes it a valuable precursor for creating more complex molecules through various chemical reactions, such as cross-coupling reactions where the bromine atom can be replaced with other functional groups.

As a research subject, this compound is primarily explored for its utility in the synthesis of potentially biologically active compounds. The presence of the bulky isopropyl group and the reactive bromine atom can influence the steric and electronic properties of the final molecules, potentially leading to enhanced biological activity or selectivity for specific targets. Research involving this compound often focuses on its incorporation into larger molecular frameworks designed to interact with biological systems, particularly in the context of drug discovery programs.

Structural Distinctions of this compound Compared to Closely Related Indazole Derivatives

The chemical identity and properties of an indazole derivative are significantly influenced by the nature and position of its substituents. This compound is distinguished from other indazole derivatives by the specific combination of a bromine atom at the C5 position and an isopropyl group at the C7 position.

Compared to the parent 1H-indazole, the introduction of these two groups has a profound impact on the molecule's characteristics. The bromine atom is an electron-withdrawing group, which can affect the acidity of the N-H proton and the reactivity of the aromatic ring. The isopropyl group, on the other hand, is a bulky, electron-donating alkyl group that can influence the molecule's solubility, lipophilicity, and steric interactions with its environment.

When compared to other halogenated indazoles, such as 5-bromo-1H-indazole or 5-bromo-7-methyl-1H-indazole, the isopropyl group in this compound introduces greater steric bulk. sigmaaldrich.comnih.gov This can be a critical factor in directing the regioselectivity of further chemical transformations and can also play a significant role in the binding affinity and selectivity of the final compound for its biological target. For instance, the larger isopropyl group may provide a better fit into a specific hydrophobic pocket of an enzyme or receptor compared to a smaller methyl group.

The table below provides a comparison of the molecular properties of this compound with some of its closely related derivatives, highlighting the structural distinctions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 1H-Indazole | C₇H₆N₂ | 118.14 | None |

| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 sigmaaldrich.com | 5-Bromo sigmaaldrich.com |

| 5-Bromo-7-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 nih.gov | 5-Bromo, 7-Methyl nih.gov |

| This compound | C₁₀H₁₁BrN₂ | 239.11 | 5-Bromo, 7-Isopropyl |

| 5-Bromo-4-fluoro-1H-indazole | C₇H₄BrFN₂ | 214.02 | 5-Bromo, 4-Fluoro sigmaaldrich.com |

| 5-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 214.02 | 5-Bromo, 7-Fluoro uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-7-propan-2-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZLVUPLAGPFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610773 | |

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773887-09-5 | |

| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 7 Isopropyl 1h Indazole and Its Analogs

Strategies for Indazole Core Formation

The formation of the indazole ring system is a fundamental step in the synthesis of 5-Bromo-7-isopropyl-1H-indazole. Several classical and modern methods are available for the construction of this bicyclic heterocycle. A common and effective strategy involves the cyclization of ortho-substituted phenylhydrazines or related derivatives.

One widely used method is the Jacobson Indazole Synthesis , which involves the cyclization of 2-alkyl- or 2-acyl-phenylhydrazines. However, for the synthesis of 7-substituted indazoles, a more direct approach often starts from a suitably substituted aniline (B41778) or benzaldehyde.

A prevalent modern approach involves the reaction of a 2-fluorobenzaldehyde (B47322) derivative with hydrazine (B178648). nih.gov This method is advantageous due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring. For the synthesis of the target compound, this would ideally start from 2-fluoro-3-isopropylbenzaldehyde. The subsequent reaction with hydrazine hydrate, typically under reflux in a suitable solvent, would yield 7-isopropyl-1H-indazole.

Another strategy for forming the indazole core involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This method allows for the rapid construction of the indazole skeleton from readily available precursors.

The choice of method for the indazole core formation often depends on the availability of the starting materials and the desired substitution pattern on the final molecule.

Regioselective Functionalization at C-5 (Bromination)

The introduction of a bromine atom at the C-5 position of the indazole ring is a key step. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the indazole ring and the directing effects of any existing substituents.

Direct Bromination Approaches

Direct bromination of an indazole substrate, such as 7-isopropyl-1H-indazole, is a common and straightforward approach. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose, often in a polar solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent. nih.gov The reaction conditions, including temperature and stoichiometry of the brominating agent, are critical for achieving the desired regioselectivity.

For instance, studies on the bromination of 4-substituted-1H-indazoles have shown that the reaction with NBS can lead to bromination at the C-7 position or dibromination at both the C-5 and C-7 positions, depending on the equivalents of NBS used. nih.gov When treating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of NBS in DMF at 80°C, the C-7 brominated product was obtained in 84% yield. nih.gov However, using 2 equivalents of NBS resulted in the 5,7-dibrominated compound in 88% yield. nih.gov This indicates that direct bromination at the C-5 position is feasible, but care must be taken to control the reaction to prevent over-bromination, especially if the C-7 position is unsubstituted.

Table 1: Representative Conditions for Direct Bromination of Indazoles

| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (2.0 equiv) | DMF | 80 °C | N-(5,7-dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 88% | nih.gov |

| 2,6-dichlorobenzonitrile | NBS (1.07 equiv) | H₂SO₄ | 25 °C | 3-Bromo-2,6-dichlorobenzonitrile | >93% | semanticscholar.org |

Indirect Bromination and Precursor Modifications

An alternative to direct bromination is to introduce the bromine atom at an earlier stage of the synthesis, onto a precursor molecule. For example, starting with a brominated aniline derivative and then constructing the indazole ring. This approach can offer better control over regioselectivity.

A plausible indirect route would begin with a molecule like 2-amino-6-isopropylaniline. Bromination of this precursor would need to be selective for the position para to the amino group to yield 4-bromo-2-amino-6-isopropylaniline. This intermediate could then be converted to the corresponding indazole through diazotization followed by reduction and cyclization.

Another indirect method involves the use of a directing group to guide the bromination to the desired position, which is then removed in a subsequent step. However, for the C-5 position, direct bromination is generally sufficiently regioselective, making more complex indirect methods less common.

Introduction of the Isopropyl Moiety at C-7

The introduction of the isopropyl group at the C-7 position of the indazole ring presents a significant synthetic challenge. Direct C-alkylation of the pre-formed indazole ring is often difficult due to the higher nucleophilicity of the nitrogen atoms, which leads to preferential N-alkylation. nih.govnih.govbeilstein-journals.org

Alkylation Approaches for 7-Position Substitution

Given the challenges of direct C-alkylation, the most viable strategy is to incorporate the isopropyl group into the starting materials before the formation of the indazole ring. A synthetic route could commence from a commercially available isopropyl-substituted benzene (B151609) derivative, such as 2-isopropylaniline (B1208494) or 3-isopropylaniline.

For example, a synthesis could start from 2-fluoro-3-isopropylbenzaldehyde. This key intermediate would already possess the isopropyl group at the correct position. The subsequent reaction with hydrazine would then form the 7-isopropyl-1H-indazole core.

Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce alkyl or aryl groups at specific positions of the indazole ring. nih.gov This would typically involve the synthesis of a 7-bromo-1H-indazole derivative, which could then be coupled with an appropriate isopropyl-boronic acid or a related organometallic reagent. A study has demonstrated the successful Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles with various aryl boronic acids. nih.gov This methodology could potentially be adapted for the introduction of an isopropyl group.

Table 2: Example of Suzuki-Miyaura Coupling on a 7-Bromoindazole Derivative

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 °C | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85% | nih.gov |

Stereochemical Considerations in Isopropyl Group Introduction

The isopropyl group (–CH(CH₃)₂) is achiral as it possesses a plane of symmetry. Therefore, its introduction onto the aromatic ring of the indazole does not create a stereocenter. Consequently, there are no stereochemical considerations, such as the formation of enantiomers or diastereomers, associated with the introduction of the isopropyl moiety at the C-7 position. If a chiral center were to be introduced elsewhere in the molecule through a different reaction, then the principles of stereoselective synthesis would apply to that specific transformation.

N-Alkylation Strategies (N1 and N2) and Regioselectivity Control

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2 isomers, presenting a significant challenge for regioselective synthesis. beilstein-journals.orgnih.gov The ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, and the reaction conditions employed. beilstein-journals.orgnih.gov

Selective N1-Alkylation Protocols

Achieving selective alkylation at the N1 position of the indazole core is often a primary objective in the synthesis of bioactive molecules. A common and effective method involves the use of a strong, non-nucleophilic base in an appropriate solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for promoting N1-selective alkylation of various substituted indazoles. beilstein-journals.orgnih.govresearchgate.net This selectivity is often attributed to the coordination of the sodium cation with the N2 nitrogen and a nearby electron-rich group, sterically hindering attack at the N2 position and directing the alkylating agent to the N1 position. nih.gov

For instance, studies on indazoles with electron-deficient substituents have demonstrated high N1-selectivity under these conditions. nih.gov The thermodynamic stability of the N1-substituted product also plays a role, and in some cases, equilibration processes can favor the formation of the N1 isomer. beilstein-journals.orgbeilstein-journals.org

Table 1: Conditions for Selective N1-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | - | beilstein-journals.orgnih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | - | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 | 84 (total) | nih.gov |

Selective N2-Alkylation Protocols

While N1-alkylation is often favored, specific conditions have been developed to promote selective alkylation at the N2 position. The Mitsunobu reaction, for example, has been shown to favor the formation of the N2-alkylated indazole. beilstein-journals.org In a study involving an indazole methyl ester, Mitsunobu conditions with n-pentanol resulted in a strong preference for the N2 isomer, with a reported N1:N2 ratio of 1:2.5. beilstein-journals.org

Furthermore, the use of specific catalytic systems can achieve high N2 selectivity. The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts for the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates has been demonstrated to be a general and highly selective method for N2-alkylation, avoiding the formation of N1-isomers. organic-chemistry.org The presence of electron-withdrawing substituents at the C7 position of the indazole ring, such as a nitro or carboxylate group, has been observed to confer excellent N2-regioselectivity (≥96%). beilstein-journals.orgnih.gov

Table 2: Conditions for Selective N2-Alkylation of Indazole Derivatives

| Indazole Substrate | Alkylating Agent | Reagents/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh₃ | THF | - | 1:2.5 | 58 (N2) | beilstein-journals.org |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | - | beilstein-journals.orgnih.gov |

| 1H-Indazole | Isopropyl 2,2,2-trichloroacetimidate | TfOH | Dichloromethane | RT | N2 selective | 96 | organic-chemistry.org |

Influence of Reaction Conditions on Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, which can be manipulated by adjusting the reaction conditions.

Base and Solvent: The choice of base and solvent system is crucial. As mentioned, NaH in THF generally favors N1-alkylation. beilstein-journals.orgnih.govresearchgate.net In contrast, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) can lead to a mixture of isomers. For example, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of Cs₂CO₃ in DMF resulted in a 1.2:1 ratio of the N1 to N2 isomer. nih.gov

Substituents on the Indazole Ring: The electronic nature and position of substituents on the indazole ring have a profound impact on regioselectivity. Electron-withdrawing groups at the C7 position strongly favor N2-alkylation. beilstein-journals.orgnih.gov In the case of this compound, the electron-donating nature of the isopropyl group at the C7 position would be expected to influence the electron density at both N1 and N2, potentially leading to a mixture of products. The steric bulk of the 7-isopropyl group might also play a role, potentially hindering alkylation at the adjacent N1 position, thereby favoring N2 substitution. A study on 7-bromoindazole showed that it could be selectively N1-alkylated, though the yield was modest, suggesting that steric hindrance at the C7 position can be a significant factor. nih.gov

Alkylating Agent: The nature of the alkylating agent can also influence the N1/N2 ratio. While not extensively detailed for the specific target compound, the general principles suggest that bulkier alkylating agents might show a greater preference for the less sterically hindered nitrogen atom.

Advanced Synthetic Transformations via Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used and robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orgyonedalabs.comlibretexts.org This reaction has been successfully applied to various bromoindazole derivatives to synthesize a range of arylated and heteroarylated indazoles. nih.govnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. Common catalysts include palladium(0) complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf). nih.govnih.gov The choice of base, which can range from carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates, is critical for the efficiency of the transmetalation step. nih.govnih.gov

For example, the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid was successfully achieved using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane at 80 °C. nih.gov Similarly, 7-bromo-4-substituted-1H-indazoles have been effectively coupled with various aryl and heteroaryl boronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in a dioxane/ethanol/water mixture. nih.gov These examples demonstrate the broad applicability of the Suzuki-Miyaura reaction for the functionalization of bromoindazoles.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Bromoindazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Good | nih.gov |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | - | - | researchgate.net |

Stille Coupling and Other Cross-Coupling Variants

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions offer alternative and sometimes complementary routes for the functionalization of this compound.

The Stille coupling involves the reaction of an organohalide with an organotin compound. organic-chemistry.orgnih.gov Although it is a versatile C-C bond-forming reaction with a broad substrate scope, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org In comparison to Suzuki coupling, Stille coupling can sometimes be more effective for coupling partners that are sensitive to the basic conditions of the Suzuki reaction. nih.gov

Other important cross-coupling reactions that can be applied to bromoindazoles include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted indazoles. organic-chemistry.orgnanochemres.org Sequential Sonogashira and Suzuki couplings have been demonstrated on 5-bromo-3-iodoindoles and indazoles, highlighting the potential for selective, stepwise functionalization. thieme-connect.de

Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an aryl halide. A mechanochemical Heck coupling has been developed for 3-bromoindazoles, offering a solvent-minimized approach to vinylindazoles. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.org This would allow for the introduction of various amino groups at the C5 position of the indazole ring.

The choice of a specific cross-coupling reaction depends on the desired final product and the compatibility of the functional groups present in the substrates.

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the construction of complex molecules from simple precursors. bits-pilani.ac.in For heterocyclic scaffolds like indazole, C-H activation provides a direct route to introduce functional groups, bypassing the need for pre-functionalized starting materials. rsc.org This approach is particularly valuable for creating diverse analogs of compounds like this compound for various research applications. The strategies often rely on transition-metal catalysis, where metals like rhodium and palladium are frequently employed to selectively activate specific C-H bonds on the indazole core or its substituents. acs.orgresearchgate.net

Recent research has focused extensively on the late-stage functionalization of the 2H-indazole motif. rsc.org These methodologies can be broadly categorized, including the functionalization at the C3-position of the indazole ring and at the ortho-position of an N-aryl substituent. rsc.orgresearchgate.net

One prominent strategy involves the rhodium(III)-catalyzed C-H activation of 2-aryl-2H-indazoles. researchgate.net In these reactions, the 2H-indazole moiety acts as a directing group, guiding the catalyst to a specific C-H bond, typically on the N-aryl ring, for functionalization. For instance, the reaction of 2-arylindazoles with diazotized Meldrum's acid, mediated by a rhodium catalyst, allows for the introduction of alkyl groups at the ortho-position of the aryl substituent. researchgate.net This demonstrates the capacity to modify the periphery of the core indazole structure with high regioselectivity.

Another key area of development is the direct functionalization of the indazole core itself, particularly at the C3 position. Palladium(II)-catalyzed reactions have been successfully developed for this purpose. acs.org A notable example is the palladium-catalyzed isocyanide insertion strategy, which enables the C3-H functionalization of 2H-indazoles to synthesize a variety of more complex, fused heterocyclic systems. acs.org This method highlights the versatility of C-H activation in building molecular complexity directly from the indazole scaffold.

The compatibility of these catalytic systems with various functional groups, including halogens like bromine, is a significant advantage. acs.orgacs.org This tolerance is crucial as it suggests that substrates such as this compound could potentially undergo further diversification through these C-H functionalization techniques without disturbing the existing bromo or isopropyl groups. The bromo-substituent, in particular, offers a handle for subsequent cross-coupling reactions, making C-H activation a complementary tool for expanding the chemical space around the indazole core.

While direct C-H activation examples on this compound are not extensively documented in the reviewed literature, the established methodologies for other substituted indazoles provide a strong foundation for its potential functionalization. The principles of directed C-H activation suggest that both the N-H of the pyrazole (B372694) ring and potentially the C-H bonds of the isopropyl group could be targets for future synthetic exploration.

Research Findings on Indazole Functionalization

Detailed studies have elucidated the conditions and scope of C-H activation on the indazole framework. For example, rhodium(III)-catalyzed syntheses of N-aryl-2H-indazoles have been achieved through the C-H bond addition of azobenzenes to aldehydes, showcasing a method where the indazole ring is constructed via a C-H functionalization event. nih.govnih.govacs.org This process is highly efficient and tolerates a wide array of functional groups. nih.govacs.org

The following tables summarize key findings from the literature on transition-metal-catalyzed C-H functionalization of indazole analogs.

Table 1: Rhodium-Catalyzed C-H Functionalization of Indazole Analogs

| Substrate | Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Azobenzenes & Aldehydes | N/A | [Cp*RhCl₂]₂ / AgSbF₆ | N-Aryl-2H-indazoles | Good to High | nih.gov |

| 2-Aryl-2H-indazoles | Diazotized Meldrum's Acid | Rhodium(III) | ortho-Alkylated Aryl-2H-indazoles | Good to Excellent | researchgate.net |

| Imidates & Nitrosobenzenes | N/A | Rh(III) / Cu(II) | 1H-Indazoles | Moderate to High | nih.gov |

| Azobenzenes & Alkenes | N/A | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Substituted Indazoles | Good to Excellent | nih.gov |

This table is interactive. Click on the headers to sort.

Table 2: Palladium-Catalyzed C-H Functionalization of Indazole Analogs

| Substrate | Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2H-Indazoles | Isocyanides | Palladium(II) | Fused Benzoxazinoindazoles | N/A | acs.org |

| N-Alkyl-2-bromoanilines | N/A | Palladium(0) | Indolines | N/A | nih.gov |

This table is interactive. Click on the headers to sort.

These studies collectively underscore the robustness of C-H activation as a strategic tool for the synthesis and functionalization of indazoles and their analogs. The compatibility with halogenated substrates in related heterocyclic systems suggests a promising outlook for applying these methods to this compound. acs.orgacs.org

Chemical Reactivity and Derivatization Studies of 5 Bromo 7 Isopropyl 1h Indazole

Reactivity of the Bromine Atom at C-5

The bromine atom at the C-5 position of the indazole ring is a key functional group that enables a variety of transformations, primarily through palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich benzene (B151609) portion of the indazole ring is generally difficult. However, the bromine atom serves as an excellent handle for modern cross-coupling reactions, which function as synthetic equivalents of nucleophilic substitution.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is a powerful method for creating new carbon-carbon bonds by coupling an organoboron reagent with a halide. Research on analogous 5-bromoindazoles has shown that this reaction is highly effective for introducing aryl and heteroaryl groups at the C-5 position. Current time information in Bangalore, IN. For instance, the coupling of N-protected 5-bromoindazoles with various boronic acids proceeds in good yields in the presence of a palladium catalyst and a suitable base. Current time information in Bangalore, IN. The reaction conditions are typically mild and tolerate a wide range of functional groups.

A study on the cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid highlighted that the choice of catalyst is crucial, with [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] providing high yields. Current time information in Bangalore, IN.

Interactive Data Table: Suzuki-Miyaura Coupling of a 5-Bromoindazole Analog

| Catalyst | Solvent | Base | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | DME | K₂CO₃ | 2 | 65 |

| Pd(OAc)₂/SPhos | DME | K₂CO₃ | 2 | 70 |

| Pd₂(dba)₃/XPhos | DME | K₂CO₃ | 2 | 75 |

| Pd(dppf)Cl₂ | DME | K₂CO₃ | 2 | 90 |

Data adapted from a study on 5-bromo-1-ethyl-1H-indazole, a close structural analog. Current time information in Bangalore, IN.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. rsc.orgmdpi.com This reaction is instrumental in synthesizing aryl amines from bromo-substituted indazoles. The process involves a palladium catalyst with specialized phosphine (B1218219) ligands that facilitate the coupling. dntb.gov.ua This methodology is applicable to a wide range of primary and secondary amines, enabling the introduction of diverse nitrogen-based functionalities at the C-5 position.

Reductive Debromination Reactions

The bromine atom at C-5 can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine is used as a directing group or to access the corresponding 7-isopropyl-1H-indazole.

Catalytic Hydrogenation: A standard method for this transformation is catalytic hydrogenation. scilit.com This reaction typically involves treating the bromo-indazole with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.org The reaction is generally clean and proceeds under mild conditions, making it a valuable synthetic tool for dehalogenation without affecting other reducible groups if conditions are carefully controlled. nih.gov

Transformations Involving the Isopropyl Group

The isopropyl group at the C-7 position, while generally stable, possesses reactive C-H bonds at its tertiary position that can be functionalized using modern synthetic methods.

Benzylic C-H Functionalization: The tertiary C-H bond of the isopropyl group is analogous to a benzylic position and can be targeted for functionalization. Rhodium-catalyzed C-H insertion reactions using donor-acceptor carbenes, generated from precursors like N-sulfonyl-1,2,3-triazoles, have been shown to functionalize such sp³ C-H bonds. nih.govresearchgate.net These reactions can create new C-C bonds by inserting a carbene into the tertiary C-H bond, offering a pathway to more complex alkyl-substituted indazoles. These transformations often exhibit high regioselectivity, favoring the tertiary C-H bond over the primary ones within the same molecule. nih.gov

Modifications of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms (N1 and N2), and the N-H proton can be substituted, most commonly through alkylation or arylation. A significant challenge in the chemistry of N-H indazoles is controlling the regioselectivity of these substitutions.

Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the reactants, base, and solvent used. For example, studies on the related methyl 5-bromo-1H-indazole-3-carboxylate show that reaction with isopropyl iodide in the presence of sodium hydride (NaH) in DMF yields a mixture of N1 and N2 products. mdpi.com

However, high regioselectivity can be achieved by carefully selecting the reaction conditions.

N1-Alkylation: Using cesium carbonate (Cs₂CO₃) as the base in dioxane with alkyl tosylates has been shown to be highly selective for the N1 position, providing yields greater than 90%.

N2-Alkylation: Mitsunobu conditions, employing triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD) with an alcohol, provide excellent yields and high regioselectivity for the N2-substituted product.

Interactive Data Table: Regioselective N-Alkylation of a 5-Bromoindazole Analog

| Position | Reagents | Base/Reagent | Solvent | Yield |

| N1 | Alkyl Tosylate | Cs₂CO₃ | Dioxane | >90% |

| N2 | Alcohol | TPP, DEAD | THF | >90% |

Data based on studies of methyl 5-bromo-1H-indazole-3-carboxylate.

Reactions at Other Indazole Ring Positions (e.g., C-3 Functionalization)

The C-3 position of the indazole ring is another key site for chemical modification. It is less nucleophilic than the nitrogen atoms but can be functionalized through various methods, often after N-protection. Halogenation is a common first step to activate the C-3 position for further reactions. For instance, 5-bromoindazole can be iodinated at the C-3 position using N-iodosuccinimide (NIS) under basic conditions. This 3-iodo-5-bromoindazole derivative can then undergo subsequent cross-coupling reactions, such as Suzuki coupling, to introduce aryl or heteroaryl groups at the C-3 position.

Cyclization and Ring-Fusion Reactions Utilizing 5-Bromo-7-isopropyl-1H-indazole as a Precursor

This compound is a valuable precursor for constructing more complex, fused heterocyclic systems. The reactivity at its various positions can be strategically employed to build new rings onto the indazole core.

A prominent example is the synthesis of pyrimido[1,2-b]indazoles, a class of tricyclic compounds with significant interest. rsc.orgnih.gov A common synthetic strategy involves the condensation of a 3-aminoindazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com Therefore, this compound can be converted into the corresponding 3-amino derivative, which can then undergo cyclization to form a fused pyrimidine (B1678525) ring.

Another powerful strategy for forming fused rings is intramolecular C-H arylation. researchgate.net In this approach, a suitable side chain is first installed, typically on one of the indazole nitrogens. Then, a palladium catalyst is used to facilitate the cyclization between the C-5 position (by cleaving the C-Br bond) and a C-H bond on the tethered side chain, forming a new ring. This methodology provides a direct route to various fused indazole systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Bromo 7 Isopropyl 1h Indazole Derivatives

Impact of Substituents on Indazole Ring Positions (C-3, C-4, C-5, C-6, C-7) on Biological Activity

The biological activity of indazole derivatives can be precisely tuned by introducing various substituents at different positions on the heterocyclic ring. Structure-activity relationship (SAR) studies have revealed that each position can play a distinct role in modulating the potency and selectivity of these compounds.

C-3 Position: The C-3 position of the indazole ring is frequently targeted for modification to enhance biological activity. For instance, in the development of inhibitors for the IDO1 enzyme, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be crucial for potent inhibitory activity. nih.gov The 1H-indazole-3-amine structure is another critical fragment, known to be an effective hinge-binding element for tyrosine kinases, as exemplified in the drug Linifanib. nih.gov

C-4 Position: Substitutions at the C-4 position have also been shown to be significant. Research on IDO1 inhibitors has indicated that substituent groups at the 4-position, along with the 6-position, play a vital role in inhibition. nih.gov In a different context, the introduction of a bromine atom at C-4 resulted in a compound that is a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com

C-5 Position: The C-5 position is a key site for structural modifications that significantly influence biological outcomes. In a series of 3,5-disubstituted indazole derivatives designed as potential antitumor agents, the nature of the substituent at C-5 had a marked effect on anti-proliferative activity against the Hep-G2 human hepatoma cell line. nih.gov A study systematically replacing the C-5 substituent demonstrated that fluorine-containing groups were particularly effective. The activity trend showed that a 3,5-difluoro substituent was more potent than a 4-fluoro substituent, which in turn was more active than a 3-fluoro substituent. nih.gov This highlights the importance of the specific placement and electronic properties of substituents at this position. nih.gov Additionally, 3-aminopiperidinyl-substituted indazoles at the C-5 position have been explored as potential Rho kinase inhibitors. austinpublishinggroup.com

| Compound ID | R¹ Substituent at C-5 | IC₅₀ (μM) against Hep-G2 |

|---|---|---|

| 5j | 3,5-difluoro | 1.12 ± 0.09 |

| 5e | 4-fluoro | 3.45 ± 0.21 |

| 5b | 3-fluoro | 5.16 ± 0.25 |

| 5f | 4-trifluoromethoxy | 6.23 ± 0.33 |

C-6 Position: The C-6 position is another critical point for substitution. Along with the C-4 position, substituents here are crucial for the inhibition of the IDO1 enzyme. nih.gov Furthermore, a series of substituted 6-anilinoindazoles were specifically described as inhibitors of c-Jun N-terminal kinase-3 (JNK-3). austinpublishinggroup.com

C-7 Position: Substituents at the C-7 position are known to confer significant biological activity, particularly as nitric oxide synthase (NOS) inhibitors. austinpublishinggroup.com Both 7-methoxyindazole and 7-nitroindazole (B13768) have been identified as inhibitors of this enzyme, with the former being particularly active in in vitro enzymatic assays. austinpublishinggroup.com

Influence of N1 vs. N2 Isomerism on Biological Efficacy and Physicochemical Properties

The indazole scaffold possesses two nitrogen atoms in its pyrazole (B372694) ring, N1 and N2, and the position of alkylation or substitution on these atoms can profoundly affect the molecule's biological and physicochemical properties. The regioselective functionalization of the indazole nitrogen is a significant challenge because the mesomeric nature of the indazole anion can lead to a mixture of N1 and N2 isomers. nih.gov

N1-alkyl indazoles are a common and privileged motif in medicinal chemistry, often employed as bioisosteres for indoles. nih.gov However, achieving selectivity for the N1 versus the N2 position is not always straightforward and depends heavily on reaction conditions. The outcome is often a result of a delicate balance between kinetic and thermodynamic control. nih.govwuxibiology.com

Computational studies have provided insight into the energetic favorability of the different tautomers and alkylation pathways. Quantum mechanical calculations revealed that the 1H-indazole tautomer is more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol. wuxibiology.com Despite this, initial calculations of activation energy for a model reaction suggested N1 alkylation was kinetically favored, which contradicted experimental observations of selective N2 alkylation under certain acidic conditions. wuxibiology.com A more refined analysis focusing on the transition states revealed that the energy barrier to the N2 transition state was significantly lower (by 3.42 kcal/mol) than for the N1 transition state, consistent with the experimentally observed N2 selectivity. wuxibiology.com

Conversely, specific synthetic methodologies have been developed to achieve high regioselectivity for either isomer. For example, using catalysts like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2-alkylation, with no N1 isomer being formed. organic-chemistry.org In contrast, a different data-driven approach has led to a scalable method that is highly selective for N1-alkylation, yielding no detectable N2-alkyl products upon completion by operating under thermodynamic control. nih.govrsc.org This ability to selectively synthesize either the N1 or N2 isomer is critical, as the choice of isomer can impact target affinity, off-target effects, and physicochemical properties such as solubility and metabolic stability.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of an indazole derivative is a critical determinant of its biological activity. The specific spatial arrangement of atoms and functional groups dictates how the molecule fits into the binding pocket of its biological target, such as an enzyme or receptor.

The importance of conformational analysis is highlighted in the rational design of potent drug candidates. For example, a structure-based design approach, which was supported by the computational analysis of the conformational ensembles of ligands in solution, was successfully used to develop 1H-indazole analogues as selective and irreversible EGFR inhibitors. nih.gov This demonstrates that understanding the preferred conformations of a ligand is essential for optimizing its interaction with the target protein.

The flexibility of a molecule can be a double-edged sword. While some flexibility is necessary for the ligand to adopt the optimal binding pose, too much conformational freedom can be entropically unfavorable. Therefore, a common strategy in drug design is to introduce conformational restrictions to lock the molecule into its bioactive conformation. This can be achieved through methods like cyclization. acs.org By reducing the flexibility of a peptide strand through cyclization to mimic a β-turn, for instance, a more potent analogue can be created. acs.org This principle applies to indazole derivatives, where understanding the molecule's conformational preferences allows for structural modifications that stabilize the active shape, thereby enhancing biological efficacy.

Ligand-Target Binding Interactions and Structural Insights

Understanding the precise interactions between an indazole-based ligand and its biological target at the molecular level is fundamental to structure-based drug design. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions.

Docking models have provided significant insights into these binding modes. For IDO1 inhibitors, the 1H-indazole motif itself acts as a key pharmacophore. nih.gov It forms effective interactions with the ferrous ion within the heme group of the enzyme and also engages with hydrophobic pockets, anchoring the inhibitor in the active site. nih.gov Similarly, the 1H-indazole-3-amine fragment is recognized as a highly effective hinge-binding element that facilitates strong interactions with the hinge region of various tyrosine kinases. nih.gov

Detailed structural studies, such as those involving X-ray crystallography, have revealed even more complex binding mechanisms. The study of an indazole-containing ruthenium complex (KP1019) binding to human serum albumin (HSA) proposed a two-step binding mechanism. acs.org Initially, the indazole ligands are essential for recognizing the binding site through hydrophobic interactions with pockets within the protein. acs.org Following this initial recognition, the indazole ligands may dissociate, allowing the ruthenium center of the complex to directly coordinate with key amino acid residues, such as histidine, in the protein's binding site. acs.org This illustrates the dynamic role that the indazole moiety can play, acting not just as a static anchor but also as a crucial element for guiding the molecule to its final binding destination. acs.org

Pharmacological and Biological Research of Indazole Derivatives, with Emphasis on 5 Bromo 7 Isopropyl 1h Indazole Analogs

Anti-Inflammatory Activities

Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Studies have shown that their mechanism of action may involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govnih.gov

In vivo research using the carrageenan-induced hind paw edema model in rats, a standard test for acute inflammation, revealed that indazole and its derivatives can produce a significant, dose-dependent, and time-dependent reduction in swelling. nih.gov For instance, 5-aminoindazole (B92378) was found to be particularly effective, producing a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov

Table 1: In Vivo Anti-Inflammatory Effect of Indazole Derivatives on Carrageenan-Induced Paw Edema in Rats Data sourced from a study on the anti-inflammatory activity of indazole and its derivatives. nih.gov

The anti-inflammatory effects of these compounds are supported by in vitro assays that demonstrate their ability to inhibit the COX-2 enzyme. nih.gov A concentration-dependent inhibition of COX-2 was observed for all tested indazoles, with 5-aminoindazole again showing the highest potency. nih.gov The inhibition of COX-2, along with the suppression of cytokines and free radicals, appears to be a key contributor to the anti-inflammatory profile of these compounds. nih.gov Computational studies further support this, with molecular docking simulations showing that 1H-indazole analogs can bind effectively within the active site of the COX-2 enzyme. dntb.gov.uaresearchgate.net

Table 2: In Vitro COX-2 Inhibition by Indazole Derivatives Data sourced from in vitro assays on indazole derivatives. nih.gov

Anticancer and Antiproliferative Effects

The indazole nucleus is a cornerstone in the development of modern anticancer therapies. nih.govresearchgate.net Several clinically approved and investigational drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this scaffold, highlighting its importance in oncology. researchgate.net Research has focused on creating novel indazole derivatives with high efficacy and lower toxicity. nih.gov

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One compound, designated 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and showed good selectivity compared to normal cells. nih.gov Further investigation suggested that its anticancer mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl2 family members. nih.gov In other studies, aziridinyl-substituted 1(2)H-indazole-4,7-diones were found to be significantly active against Ehrlich ascites carcinoma in mice. nih.gov

A primary mechanism behind the antiproliferative effects of many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov

While direct kinase profiling for 5-Bromo-7-isopropyl-1H-indazole analogs is not widely published, research on structurally related halogenated heterocyclic compounds provides significant insights. Studies on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, a related scaffold, have shown potent inhibitory activity against protein kinases CK2 and PIM-1, both of which are overexpressed in many cancers. nih.govmdpi.com One derivative, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164), inhibits both CK2 and PIM-1 and shows anticancer activity. nih.gov Another derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, was identified as a particularly efficient inhibitor of PIM-1 kinase. mdpi.com The process of kinase profiling is considered essential for understanding the specificity of any potential inhibitor and for interpreting biological data correctly. mrc.ac.uk

Table 3: Kinase Inhibition by Tetrabromo-1H-benzimidazole Derivatives Data sourced from enzymatic assays on CK2α and PIM-1 kinases. mdpi.com

The anticancer activity of indazole derivatives often varies depending on the specific cancer cell line. A study of 1H-indazole-3-amine derivatives tested their effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Compound 6o was most effective against the K562 cell line, with an IC₅₀ value of 5.15 µM, while showing much lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov

Research on the related tetrabromo-benzimidazole kinase inhibitor K164 demonstrated its antitumor activity against various breast cancer cell lines, including the specifically requested MCF-7, as well as MDA-MB-231 and SK-BR-3 cell lines. nih.gov This compound was shown to induce apoptosis and affect cell cycle progression in these cells. nih.gov Furthermore, certain 1(2)H-indazole-4,7-diones have shown significant in vivo activity against P-388 lymphocytic leukemia in mice. nih.gov

Table 4: Antiproliferative Activity of Indazole Derivative 6o against Various Cancer Cell Lines Data sourced from an MTT colorimetric assay. nih.gov

Antiviral Properties (e.g., Anti-HIV)

The indazole scaffold is a component of compounds being investigated for antiviral properties. researchgate.net A notable discovery is a novel class of indazole-containing compounds that exhibit potent activity against the influenza virus. nih.gov The most effective compounds in this series showed efficacy with EC₅₀ values in the low micromolar to nanomolar range against both influenza A and B viruses. nih.gov Their mechanism of action involves targeting the interaction between the PA and PB1 proteins of the viral polymerase complex. nih.gov The lead compound from this series also demonstrated the ability to reduce the viral titer in the lungs of infected mice, marking it as a promising candidate for further development. nih.gov While the indazole core is explored for activity against various viruses, including HIV, detailed research on this compound analogs specifically for anti-HIV effects is less prominent in recent literature. researchgate.netnih.gov

Antimicrobial and Antifungal Evaluations

The indazole chemical family has been reported to possess a broad spectrum of pharmacological activities, including antimicrobial and antifungal properties. researchgate.net However, specific and detailed evaluations of this compound and its close analogs in antimicrobial and antifungal assays are not extensively covered in the available research literature. While the potential exists based on the general activity of the indazole scaffold, dedicated studies are required to confirm and quantify such effects for this particular subgroup of compounds.

Other Emerging Biological Activities (e.g., α-Glucosidase Inhibition, 5-HT4 Receptor Partial Agonism)

The versatility of the indazole scaffold has led to its investigation for a wide range of other biological targets. nih.govnih.gov While specific data on α-glucosidase inhibition or 5-HT₄ receptor partial agonism for this compound analogs is limited in the reviewed sources, the broader class of indazole derivatives has been associated with various other activities. These include potential uses in treating hypertension and obesity, as well as activity as serotonin (B10506) 5-HT₆ receptor antagonists and 5-HT₂A/₂C receptor partial agonists. nih.govdntb.gov.uanih.gov This diversity suggests that continued exploration of indazole analogs could uncover novel therapeutic applications.

Table of Mentioned Compounds

Mechanistic Studies of 5 Bromo 7 Isopropyl 1h Indazole S Biological Actions

Identification of Molecular Targets and Pathways

While direct molecular targets of 5-Bromo-7-isopropyl-1H-indazole have not been definitively identified in the reviewed literature, the extensive research on the indazole class of compounds offers significant clues. The structural framework of this compound, featuring a substituted indazole core, is a common motif in a variety of biologically active molecules. This suggests that it may share similar molecular targets and modulate related cellular pathways.

The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it can bind to a range of biological targets with high affinity. Based on studies of analogous compounds, potential molecular targets for this compound could include:

Protein Kinases: Many indazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, drugs like Axitinib and Pazopanib, which contain an indazole core, target Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a role in angiogenesis (the formation of new blood vessels). nih.gov Other indazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), both of which are implicated in cancer development. nih.gov

DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. nih.gov This suggests a potential antibacterial application for compounds with this scaffold.

Cannabinoid Receptors: Research has shown that certain halogenated indazoles can act as agonists for cannabinoid receptors (CB1 and CB2), which are involved in a variety of physiological processes. nih.gov

Butyrylcholinesterase (BChE): Some indazole derivatives have been investigated as selective inhibitors of BChE, an enzyme that is a therapeutic target in Alzheimer's disease. researchgate.net

The specific substitution pattern of this compound, with a bromine atom at the 5-position and an isopropyl group at the 7-position, would ultimately determine its unique target profile and biological activity.

Enzyme Modulation and Inhibition Kinetics

Specific data on the enzyme modulation and inhibition kinetics of this compound is not yet available. However, by examining studies on related compounds, we can infer its potential as an enzyme inhibitor. The indazole core is a versatile scaffold for designing enzyme inhibitors, and the nature and position of its substituents are critical for potency and selectivity.

The following table summarizes the inhibitory activities of various indazole derivatives against different enzymes, providing a context for the potential efficacy of this compound.

| Indazole Derivative Class | Target Enzyme | IC₅₀ / EC₅₀ Value | Reference |

| 1H-Indazole Derivatives | EGFR T790M | 5.3 nM | nih.gov |

| 1H-Indazole Derivatives | EGFR | 8.3 nM | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 nM | nih.gov |

| Pyrazolopyridone-derived Indazole | Staphylococcus aureus GyrB | < 8 nM | nih.gov |

| Indazole Derivative (Compound 4q) | Butyrylcholinesterase (BChE) | Potent and Selective | researchgate.net |

| Halogenated Indazole (chlorinated, methyl ester head) | CB1 Receptor | Lower EC₅₀ than brominated | nih.gov |

| Halogenated Indazole (brominated, amide head) | CB1 Receptor | Lower EC₅₀ than chlorinated | nih.gov |

These findings highlight the potential of the indazole scaffold to produce highly potent enzyme inhibitors. The 5-bromo and 7-isopropyl substitutions on the target compound would likely influence its binding affinity and inhibitory profile against specific enzymes.

Receptor Binding Assays and Signaling Pathway Interrogation

Direct receptor binding assays for this compound have not been reported. However, the study of halogenated indazoles as synthetic cannabinoid receptor agonists (SCRAs) offers valuable insights. nih.gov A systematic investigation into the in vitro CB1 receptor activity of various SCRAs with halogenated indazole cores revealed that the nature of the halogen at the 5-position significantly impacts potency. nih.gov

For SCRAs with a methyl ester head group, the potency order was found to be fluorine > chlorine > bromine. nih.gov Conversely, for those with an amide head group, the order was reversed, with brominated analogs being more potent than chlorinated ones. nih.gov This demonstrates that the 5-bromo substituent in this compound could play a crucial role in its interaction with G-protein coupled receptors like the cannabinoid receptors. The interplay between the substituents on the indazole ring and the side chains attached to it is critical in determining the binding affinity and functional activity at a given receptor.

Cellular Uptake and Intracellular Localization Studies

There is a lack of specific studies on the cellular uptake and intracellular localization of this compound. However, general principles governing the transport of small molecules across biological membranes can be applied. The presence of a bromine atom and an isopropyl group is expected to increase the lipophilicity of the molecule, which generally favors passive diffusion across the lipid bilayer of cell membranes.

Tautomeric Forms (1H-Indazole vs. 2H-Indazole) and Their Biological Implications

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov It is well-established that the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov

This tautomerism has profound implications for the biological activity of indazole derivatives. The different spatial arrangement of the nitrogen atoms and the distinct hydrogen-bonding capabilities of the two tautomers determine how they interact with their biological targets. For many indazole-based drugs, the biological activity is exclusively associated with one tautomeric form.

The naming of this compound explicitly indicates that the 1H-tautomer is the form under consideration. In this configuration, the N1-H group can act as a hydrogen bond donor, an interaction that is often crucial for the binding of kinase inhibitors to the hinge region of the enzyme's active site. The biological activity of numerous approved indazole-containing drugs relies on the specific interactions of their 1H-indazole core. While no specific studies have been conducted on the biological implications of the tautomers of this compound, the established principles of indazole chemistry suggest that the 1H-form is the most likely to be biologically active.

Preclinical and in Vivo Evaluation of Indazole Containing Compounds

Efficacy Assessment in Relevant Disease Models

No specific efficacy data for 5-Bromo-7-isopropyl-1H-indazole has been reported in the scientific literature. However, the indazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated significant efficacy in various disease models, particularly in oncology and infectious diseases.

For instance, a study on novel indazole-linked triazoles identified a compound with a 5-bromo substitution on the indazole ring (12j) that exhibited significant in vitro antifungal activity against Candida and Aspergillus species. nih.gov Oral administration of this compound in a murine infection model showed excellent efficacy against Candida albicans, leading to significantly improved survival rates. nih.gov In the field of oncology, numerous indazole derivatives have been evaluated as potent inhibitors of protein kinases. nih.gov One study reported a series of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with activity in the micromolar range. nih.gov Another series of 1H-indazole derivatives showed potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, with IC₅₀ values as low as 5.3 nM. nih.gov

A separate investigation into indazole derivatives as anti-cancer agents found that compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov This compound was shown to inhibit proliferation, prevent colony formation, and promote apoptosis in a breast cancer cell line. nih.gov Furthermore, a novel 1H-indazole derivative, compound 27i , was identified as a potent and selective covalent inhibitor of FGFR4, demonstrating an IC₅₀ of 2.4 nM. nih.gov In a Huh7 xenograft mouse model, this compound exhibited potent antitumor potency with no apparent toxicity. nih.gov

These examples highlight the therapeutic potential of the indazole core structure and suggest that substitutions, such as the 5-bromo and 7-isopropyl groups, are key determinants of biological activity and target specificity.

Table 1: Efficacy of Various Indazole Derivatives in Preclinical Models

| Compound | Disease Model/Target | Key Efficacy Findings | Reference |

| Compound 12j (5-bromo indazole derivative) | Candida albicans (in vivo) | Excellent efficacy and significantly improved survival rates in infected mice. | nih.gov |

| Compound 109 | EGFR Kinase | Strong potency against EGFR T790M and EGFR kinases (IC₅₀ = 5.3 and 8.3 nM, respectively). | nih.gov |

| Compound 2f | Breast Cancer Cell Line (4T1) | Potent growth inhibitory activity (IC₅₀ = 0.23–1.15 μM); promoted apoptosis. | nih.gov |

| Compound 27i | FGFR4 / Huh7 Xenograft Model | Potent FGFR4 inhibitor (IC₅₀ = 2.4 nM); significant tumor growth inhibition (83.0%) in vivo. | nih.gov |

Preliminary Pharmacokinetic and Pharmacodynamic Profiling (General Considerations for Indazole Class)

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of indazole derivatives are highly dependent on the specific substitutions on the core ring structure. nih.govnih.gov Generally, the indazole scaffold can be functionalized at various positions to optimize drug-like properties. nih.gov

Pharmacokinetic studies on various indazole compounds have shown a range of oral bioavailability. For example, one 3-substituted 1H-indazole derivative developed as an ERK inhibitor for cancer treatment was well-tolerated and demonstrated desirable pharmacokinetic profiles. nih.gov Another novel indazole compound (9x ), developed as a PI3Kδ inhibitor, was found to have a good PK profile and superior efficacy in hepatocellular carcinoma (HCC) models compared to existing drugs like Sorafenib. consensus.app

The pharmacodynamics of indazole derivatives are diverse, reflecting their ability to interact with a wide array of biological targets. researchgate.neteurekaselect.com They have been developed as kinase inhibitors, 5-HT receptor antagonists, and enzyme inhibitors. nih.govnih.govaustinpublishinggroup.com For example, Benzydamine, an indazole derivative, functions as a locally-acting anti-inflammatory agent. nih.gov The pharmacodynamic effect of many indazole-based kinase inhibitors involves the suppression of signaling pathways, such as the AKT pathway, leading to apoptotic cell death in cancer models. consensus.app The relationship between the structure of the indazole derivative and its target engagement is a critical aspect of drug design, influencing both potency and selectivity. austinpublishinggroup.commdpi.com

Safety Studies (General Considerations for Indazole Class)

Preclinical safety evaluation is a critical step in the development of any new therapeutic agent. ethernet.edu.et For the indazole class of compounds, safety studies generally begin with in vitro cytotoxicity assessments against various cell lines, including non-cancerous cells, to determine a preliminary therapeutic window.

The development of novel indazole derivatives often involves screening for off-target activities to predict potential side effects. For instance, a highly selective FGFR4 inhibitor, compound 27i , was tested against a panel of 381 kinases and showed no activity at a 1 μM concentration, indicating a high degree of selectivity. nih.gov In subsequent in vivo studies in mouse models, this compound was well-tolerated and produced no obvious signs of toxicity. nih.gov

The safety of indazole derivatives can be significantly influenced by their substituents. A study synthesizing a series of indazole derivatives for anti-cancer activity highlighted the importance of selectivity. One compound showed potent activity against a liver cancer cell line (IC₅₀ = 3.32 µM) but was dropped from further investigation due to high toxicity against normal cells. nih.gov This underscores the importance of designing compounds that are highly selective for cancer cells over healthy cells. Aggregated GHS data for a related compound, 5-Bromo-7-methyl-1H-indazole, indicates potential hazards such as being harmful if swallowed. nih.gov These initial hazard classifications guide the necessary handling precautions and subsequent toxicological studies required for drug development.

Computational Chemistry and Theoretical Modeling of 5 Bromo 7 Isopropyl 1h Indazole

Quantum Chemical Calculations (e.g., DFT for Reactivity, Tautomerism, and Electronic Properties)

Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, reactivity, and stability of molecules. These methods can provide insights into bond lengths, bond angles, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Tautomerism: A key characteristic of N-unsubstituted indazoles is annular tautomerism, the equilibrium between the 1H- and 2H-forms. DFT calculations are frequently employed to determine the relative stability of these tautomers. For most substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. Theoretical estimations on a range of NH-indazoles have consistently shown that the 1H-tautomer is generally the most stable form. However, the presence and nature of substituents can influence this equilibrium. For instance, in a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones, DFT calculations at the B3LYP/6-31G** level were used to determine the stability of different tautomeric forms, demonstrating the predictive power of this approach.

Electronic Properties and Reactivity: The electronic properties of 5-Bromo-7-isopropyl-1H-indazole, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), can be calculated using DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In a comprehensive DFT study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, natural bond orbital (NBO) analysis was used to calculate partial charges and Fukui indices for the N1 and N2 atoms. These calculations provided a mechanistic rationale for the observed regioselectivity of the alkylation reactions. Although specific values for this compound are not available, the data from this analogous compound illustrates the type of insights that can be gained.

Table 1: Illustrative DFT-Calculated Properties for an Analogous Substituted Indazole

| Property | Calculated Value | Significance |

| Relative Tautomer Stability (1H vs. 2H) | 1H-tautomer is generally more stable | Predicts the predominant form of the molecule in equilibrium. |

| HOMO-LUMO Energy Gap | Typically in the range of 4-6 eV for indazole derivatives | Indicates the chemical reactivity and stability of the molecule. |

| N1 Partial Charge (NBO) | Varies with substitution, often more negative than N2 | Influences the nucleophilicity and site of electrophilic attack. |

| N2 Partial Charge (NBO) | Varies with substitution | Influences the nucleophilicity and site of electrophilic attack. |

Note: The values in this table are representative and based on findings for other substituted indazoles. Specific calculations for this compound are required for precise data.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting poses based on their binding affinity. This allows for the identification of potential biological targets and the elucidation of the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-receptor complex.

For instance, in a study on novel 3-carboxamide indazole derivatives, molecular docking was performed against a renal cancer receptor (PDB: 6FEW) to evaluate their potential as anti-cancer agents. The results identified derivatives with high binding energies, indicating a strong potential for interaction with the target protein. Similarly, other research has utilized molecular docking to study the interactions of indazole derivatives with targets like the breast cancer aromatase enzyme.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.

While no specific molecular docking studies have been published for this compound, its potential to interact with various biological targets could be explored using these computational methods against a panel of relevant proteins.

Table 2: Example of Molecular Docking Results for an Indazole Derivative with a Protein Target

| Parameter | Result | Implication |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | A lower binding energy indicates a more favorable interaction. |

| Key Interacting Residues | e.g., Arg123, Leu345, Phe456 | Identifies the specific amino acids in the binding pocket that are crucial for ligand recognition. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | Elucidates the nature of the forces stabilizing the complex. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The actual binding affinity and interacting residues would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity.

The process involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

For indazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities. For example, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles highlighted the importance of topological parameters in defining their antimicrobial activity. Another study employed 3D-QSAR to investigate indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α).

While a specific QSAR model for this compound has not been developed, this approach could be utilized if a series of related indazole analogs with measured biological activity were available. Cheminformatics tools would be essential for calculating the necessary molecular descriptors and building the predictive models.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, size, and polarity of the molecule. |

| Topological | Connectivity Indices, Shape Indices | Information about the branching and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of charge and electronic reactivity. |

| Steric | Molecular Volume, Surface Area | The three-dimensional size and shape of the molecule. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the context of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico ADME prediction models are widely used in the early stages of research to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities.

Various computational tools and web servers, such as SwissADME, are available to predict a wide range of ADME properties based on the chemical structure of a molecule. These predictions are based on models derived from large datasets of experimental data.

For this compound, a range of ADME properties can be predicted, including:

Absorption: Parameters like gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding (PPB) and volume of distribution (VD).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Prediction of the likely routes of excretion.

Additionally, these tools can assess "drug-likeness" based on various rules, such as Lipinski's rule of five, which helps to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans.

Table 4: Predicted ADME and Physicochemical Properties for this compound (Illustrative)

| Property | Predicted Value | Implication |

| Molecular Weight | 239.11 g/mol | Conforms to Lipinski's rule (<500). |

| LogP (o/w) | ~3.5 - 4.0 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~30 - 40 Ų | Suggests good potential for oral absorption. |

| Number of Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤5). |

| Number of Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10). |

| GI Absorption | High (Predicted) | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes (Predicted) | May have the potential to cross the blood-brain barrier. |

| CYP450 Inhibition | Predictions for various isoforms (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions. |

Note: These values are illustrative and would need to be confirmed by running the structure of this compound through a dedicated prediction tool.

Advanced Applications and Material Science Potential of Indazole Scaffolds